Octadecyl p-Toluenesulfonate
Overview
Description
Octadecyl p-Toluenesulfonate: is a non-polar organic compound with the molecular formula C₂₅H₄₄O₃S and a molecular weight of 424.68 g/mol . It is known for its miscibility with ether, benzene, and liquid membranes . This compound is often used in various chemical and biological experiments due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl p-Toluenesulfonate can be synthesized through the reaction of octadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
C₁₈H₃₇OH+TsCl→C₁₈H₃₇OTs+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control temperature and reaction times precisely.
Chemical Reactions Analysis
Types of Reactions: Octadecyl p-Toluenesulfonate undergoes various chemical reactions, including substitution reactions. For example, it can react with potassium acetate to form octadecyl acetate and with potassium iodide to form octadecyl iodide .
Common Reagents and Conditions:
-
Substitution with Potassium Acetate:
- Reagent: Potassium acetate
- Condition: Room temperature
- Product: Octadecyl acetate
-
Substitution with Potassium Iodide:
- Reagent: Potassium iodide
- Condition: Room temperature
- Product: Octadecyl iodide
Scientific Research Applications
Chemistry: Octadecyl p-Toluenesulfonate is used as a solubilizer for α-d-mannopyranoside and to determine the acid transport of amino acids . It is also employed in chiral separations by liquid chromatography and for liquid-liquid extraction .
Biology and Medicine: In biological research, this compound is used to study amino acid transport through membranes and to measure membrane fluidity . Its ability to interact with biological membranes makes it a valuable tool in various biochemical assays.
Industry: Industrially, this compound is used as an emulsifier and in the formulation of various chemical products. Its non-polar nature and miscibility with organic solvents make it suitable for use in coatings and other applications requiring hydrophobic properties .
Mechanism of Action
The mechanism by which Octadecyl p-Toluenesulfonate exerts its effects is primarily through its interaction with biological membranes. It acts as a solubilizer, facilitating the transport of molecules across membranes. This interaction is mediated by its hydrophobic tail, which integrates into the lipid bilayer, and its sulfonate group, which interacts with polar molecules .
Comparison with Similar Compounds
- Hexadecyl p-Toluenesulfonate
- Dodecyl p-Toluenesulfonate
- Tetradecyl p-Toluenesulfonate
Comparison: Octadecyl p-Toluenesulfonate is unique due to its longer alkyl chain compared to similar compounds like hexadecyl and dodecyl p-toluenesulfonate . This longer chain enhances its hydrophobic properties, making it more effective in applications requiring strong non-polar interactions. Additionally, its higher molecular weight and melting point provide stability in various industrial and research applications .
Properties
IUPAC Name |
octadecyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBVVGANRHKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281870 | |
Record name | Octadecyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-32-1 | |
Record name | 3386-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Octadecyl p-Toluenesulfonate in organic synthesis?
A1: this compound serves as a valuable alkylating agent in various organic reactions. Research highlights its use in:
- Alkylation of Phenols: this compound reacts with phenols to produce octadecyl phenyl ethers. []
- Reaction with Mercaptans and Thiophenols: It readily reacts with mercaptans and thiophenols, leading to the formation of corresponding octadecyl thioethers. []
- Friedel-Crafts Alkylation: this compound participates in Friedel-Crafts reactions with benzene, resulting in the alkylation of the aromatic ring. []
- Anionic Displacement Reactions: This compound undergoes anionic displacement reactions, demonstrating its versatility as a synthetic building block. []
Q2: How does the structure of this compound influence its reactivity?
A2: The long alkyl chain (octadecyl) in this compound influences its reactivity by:
- Impacting Steric Hindrance: The bulky octadecyl group introduces steric hindrance, potentially affecting reaction rates and selectivity. []
Q3: Are there any studies investigating the reaction mechanism of this compound with Grignard reagents?
A3: Yes, research explored the reaction of this compound with p-Tolylmagnesium Bromide (a Grignard reagent). [] This study provides insights into the reaction pathway and the factors influencing product formation.
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